(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
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Overview
Description
(NE)-N-[(1S,4R)-2-bicyclo[221]heptanylidene]hydroxylamine is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include two fused rings The specific structure of this compound includes a bicyclo[221]heptane framework with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of enzymes to treat the racemic mixture of the compound. This process includes the use of enzymes, buffer solutions, or water-organic solvent mixtures, and the reaction is carried out at temperatures ranging from 15 to 60°C for 3 to 168 hours . This method is advantageous due to its simplicity, high yield, selectivity, and efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions: (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, Lewis acids, and other organic reagents. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction for synthesizing this compound .
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
Scientific Research Applications
(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine has significant potential in scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development . Additionally, it has applications in the field of industrial chemistry, where it is used to synthesize bioactive molecules and other valuable compounds .
Mechanism of Action
The mechanism of action of (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of covalent bonds with target molecules, leading to the modulation of their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s ability to interact with specific targets can be leveraged to develop new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine include other bicyclic structures such as bicyclo[2.1.1]hexanes and 2-azabicyclo[3.2.1]octanes .
Uniqueness: What sets (NE)-N-[(1S,4R)-2-bicyclo[22The presence of the hydroxylamine group, in particular, allows for a range of chemical transformations that are not possible with other bicyclic compounds .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
InChI |
InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+/t5-,6+/m1/s1 |
InChI Key |
RPGSLIJSBHTVPW-SIAMPOQOSA-N |
Isomeric SMILES |
C1C[C@H]\2C[C@@H]1C/C2=N\O |
Canonical SMILES |
C1CC2CC1CC2=NO |
Origin of Product |
United States |
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